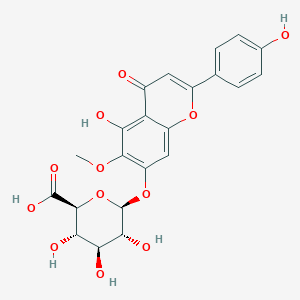
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a methylsulfanyl group attached to the pyridine ring and a pyrazinyl group attached to the carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the pyridine derivative with an appropriate amine, such as pyrazin-2-amine, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
Types of Reactions
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine derivatives.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the development of materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and pyrazinyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
2-(methylsulfanyl)-N-(pyrazin-2-yl)benzamide: Similar structure but with a benzamide moiety instead of a pyridine carboxamide.
Uniqueness
2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide is unique due to the combination of the methylsulfanyl group and the pyrazinyl group attached to the pyridine carboxamide core. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
2-methylsulfanyl-N-pyrazin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-17-10-6-8(2-3-14-10)11(16)15-9-7-12-4-5-13-9/h2-7H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPNRKGQSWZGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-5-methyl-1h-benzo[d]imidazol-2-amine](/img/structure/B2836131.png)
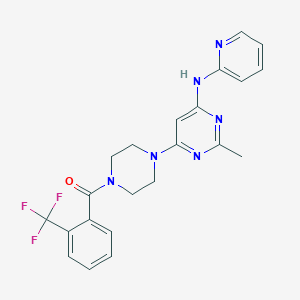
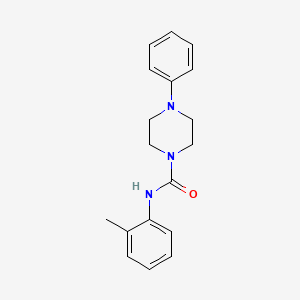
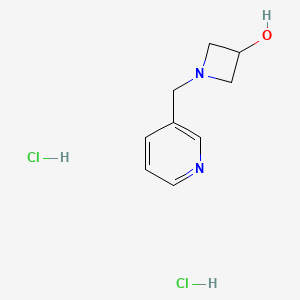
![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2836138.png)
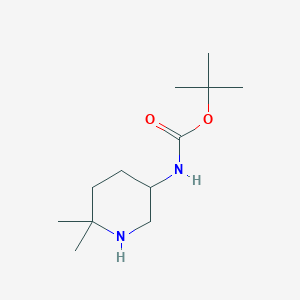
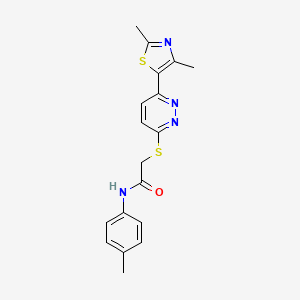
![N-(3-methoxyphenyl)-2-({2-[2-(piperidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2836143.png)
![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)
![2-((3,4-Dichlorophenyl)amino)-2-oxoethyl 6-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)hexanoate](/img/structure/B2836148.png)
![2-(3-methoxyphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2836149.png)
